molecular formula C10H9NO3 B1334661 Methyl 3-cyano-4-methoxybenzoate CAS No. 25978-74-9

Methyl 3-cyano-4-methoxybenzoate

Cat. No. B1334661
CAS RN: 25978-74-9
M. Wt: 191.18 g/mol
InChI Key: RYJSFYBJYKFNCF-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters and nitriles. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds. For instance, methyl 4-hydroxybenzoate, also known as methyl paraben, is an antimicrobial agent used in various products and has been studied for its crystal structure and intermolecular interactions . Similarly, methyl 2-methoxybenzoates have been investigated for their thermochemical properties .

Synthesis Analysis

The synthesis of related compounds often involves the formation of ester or amide linkages, as seen in the preparation of various substituted benzoates and triazolones . The synthesis process can include steps such as esterification, amidation, and the use of reagents like benzoyl chloride or triethylamine . Although the exact synthesis route for Methyl 3-cyano-4-methoxybenzoate is not detailed, it can be inferred that similar methods could be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as X-ray crystallography and computational methods like density functional theory (DFT) . These studies reveal the geometrical parameters, tautomeric forms, and the planarity of certain molecular rings, which are crucial for understanding the stability and reactivity of the molecules.

Chemical Reactions Analysis

Substituted benzoates and related compounds can undergo various chemical reactions, including bromination, nitration, and acylation . The reactivity of these compounds is influenced by the substituents present on the benzene ring, which can direct the incoming groups to specific positions on the ring. The reactions can lead to a range of products with different substitution patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl methoxybenzoates have been determined through experimental and computational approaches. Studies have measured properties such as combustion and vaporization enthalpies, and have calculated enthalpies of formation . Additionally, the electronic properties, including the energies of frontier molecular orbitals and the molecular electrostatic potential, have been analyzed to understand the reactivity and stability of these molecules .

Scientific Research Applications

Thermochemical Properties

  • Thermochemical Study : Research on methyl methoxybenzoates, including Methyl 3-cyano-4-methoxybenzoate, focuses on their thermochemical properties. An experimental and computational study determined structural and thermochemical properties like combustion and vaporization enthalpies, and standard molar enthalpies of formation. This data is crucial for understanding the compound's behavior in various applications (Flores et al., 2019).

Pharmaceutical Synthesis

  • Gefitinib Synthesis : Methyl 3-cyano-4-methoxybenzoate is used as a starting material in the novel synthesis of Gefitinib, a cancer treatment drug. The process involves several steps like alkylation, nitration, reduction, and cyclization, indicating its utility in complex pharmaceutical syntheses (Li, Zheng, & Ji, 2007).

Chemical Synthesis and Characterization

  • Chemical Reactions and Analysis : Studies focus on the synthesis of various derivatives of Methyl 3-cyano-4-methoxybenzoate and their characterization. These investigations provide insights into the compound's reactivity and potential applications in different chemical domains (Popovski, Mladenovska, & Panovska, 2010).

Environmental and Biological Applications

  • Biocatalysis and Enzymatic Reactions : Research also delves into enzymatic reactions involving Methyl 3-cyano-4-methoxybenzoate, exploring its role in biocatalytic processes. This includes studies on benzylic hydroxylation, indicating its potential in environmental and biological applications (Neufeld, Marienhagen, Schwaneberg, & Pietruszka, 2013).

Cosmetic and Food Industry

  • Preservative Analysis : Methyl 4-hydroxybenzoate, a derivative of Methyl 3-cyano-4-methoxybenzoate, is extensively used as a preservative in cosmetics and food. Studies examining its crystal structure and interaction dynamics are significant for improving preservative efficacy in these industries (Sharfalddin et al., 2020).

Marine Biology and Pharmacology

  • Marine Endophytic Fungi Studies : Compounds related to Methyl 3-cyano-4-methoxybenzoate have been isolated from marine endophytic fungi, offering insights into natural product chemistry and potential pharmacological applications [(Xia et al., 2011)]

Thermochemical Properties

  • Study of Methyl n-Methoxybenzoates : A thorough investigation into the thermochemical properties of methyl n-methoxybenzoates, including Methyl 3-cyano-4-methoxybenzoate, has been conducted. This study encompassed both experimental and computational approaches to ascertain structural and thermochemical characteristics, such as combustion and vaporization enthalpies, and standard molar enthalpies of formation (Flores et al., 2019).

Pharmacological Synthesis

  • Gefitinib Synthesis from Methyl 3-hydroxy-4-methoxy-benzoate : Methyl 3-cyano-4-methoxybenzoate is integral in the novel synthesis of Gefitinib, a cancer treatment drug. The synthesis process involves multiple steps, including alkylation, nitration, reduction, and cyclization, showcasing the compound's utility in complex pharmaceutical syntheses (Li, Zheng, & Ji, 2007).

Chemical Synthesis and Analysis

  • Structural and Theoretical Analysis : Research efforts have been made in synthesizing and characterizing derivatives of Methyl 3-cyano-4-methoxybenzoate. This includes examining their structures through combined experimental and theoretical methods, contributing to a better understanding of their chemical properties and potential applications (Mirković et al., 2014).

Environmental and Biological Uses

  • Biocatalytic Processes : Studies also explore the role of Methyl 3-cyano-4-methoxybenzoate in enzymatic reactions, particularly in biocatalysis. This includes investigations into benzylic hydroxylation, underscoring its potential in environmental and biological applications (Neufeld, Marienhagen, Schwaneberg, & Pietruszka, 2013).

Cosmetic and Food Industry

  • Preservative Analysis : Methyl 4-hydroxybenzoate, a derivative of Methyl 3-cyano-4-methoxybenzoate, is widely used as a preservative in the cosmetic and food industries. Research into its crystal structure and interaction dynamics is significant for enhancing the efficacy of preservatives in these sectors (Sharfalddin et al., 2020).

Safety And Hazards

Methyl 3-cyano-4-methoxybenzoate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this chemical should be done only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

methyl 3-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJSFYBJYKFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384207
Record name methyl 3-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-4-methoxybenzoate

CAS RN

25978-74-9
Record name methyl 3-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-cyano-4-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-cyano-4-hydroxybenzoate (1.00 g) was dissolved in N,N-dimethylformamide (5 mL), and potassium carbonate (1.56 g) and dimethylsulfuric acid (0.70 mL) were added to the solution, and then the mixture was stirred at room temperature for 1 hour. After the reaction solution was filtered, water was added and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (923 mg) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-cyano-4-hydroxybenzoate (2.0 g, 11.20 mmol) in DMF (20 mL) were added CH3I (2.40 g, 16.01 mmol) and K2CO3 (2.30 g, 16.01 mmol) at 0° C. under a N2 atmosphere. The reaction mixture was stirred at 80° C. for 2 h. After completion of starting material (monitored by TLC), reaction mixture was diluted with water and extracted with EtOAc (2×100 mL). The combined organic layers were washed with water (2×50 mL), brine and dried over anhydrous Na2SO4. After filtration and evaporation in vacuo, the crude material was purified by silica gel column chromatography to afford methyl 3-cyano-4-methoxybenzoate (1.1 g, 52%), as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-cyano-4-hydroxybenzoic acid methyl ester from step 1 (1 g, 3.6 mmol) was dissolved in DMF (18 ml) and treated with NaH (290 g, 7.2 mmol) and CH3I (450 μl, 7.2 mmol). The reaction mixture was stirred at room temperature for 24 hours. EtOAc was added to the mixture and extracted with 5% citric acid (2×10 mL), saturated NaHCO3 (2×10 mL) and brine (1×10 mL). The organic layer was dried (MgSO4), filtered, and concentrated to yield the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
290 g
Type
reactant
Reaction Step Two
Name
Quantity
450 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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